molecular formula C11H9ClN2O2S B1410967 Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1987123-01-2

Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1410967
CAS No.: 1987123-01-2
M. Wt: 268.72 g/mol
InChI Key: NBGJIYRIIFCMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the 3-chlorophenyl group and the ester functionality makes it a versatile molecule for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 3-chlorophenyl-1,3,4-thiadiazole. This intermediate is then esterified with ethanol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiadiazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate cellular processes.

Comparison with Similar Compounds

  • Ethyl 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-(3-bromophenyl)-1,3,4-thiadiazole-2-carboxylate

Comparison: Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, it may exhibit distinct pharmacological properties and chemical reactivity, making it a valuable compound for specific applications.

Biological Activity

Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anticonvulsant, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the 3-chlorophenyl group enhances its reactivity and potential biological activity. The molecular formula is C12H10ClN3O2S, and it has a molecular weight of 283.74 g/mol.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. Its mechanism primarily involves inducing apoptotic cell death in various cancer cell lines.

  • In Vitro Studies : The compound has shown significant cytotoxicity against human colon (HCT116) and lung (A549) cancer cells. For instance, one study reported an IC50 value of 12 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .
  • Mechanism of Action : The anticancer effects are attributed to the modulation of cellular signaling pathways, particularly those involving apoptosis-related proteins such as Bax and Bcl-2. The compound also affects the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are crucial in tumor progression .
Cell LineIC50 (µg/mL)Mechanism
MCF-712Apoptosis induction
HCT11610Cell cycle arrest
A54915Modulation of signaling pathways

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant properties. Research indicates that it may modulate GABAergic signaling pathways, which are essential in controlling neuronal excitability.

  • Efficacy : In animal models, the compound exhibited a significant reduction in seizure frequency and duration when administered in appropriate doses .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

  • Research Findings : In vitro assays demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS), suggesting a promising anti-inflammatory profile .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects across multiple cancer cell lines (MCF-7, HCT116). Results indicated that derivatives with additional substituents on the thiadiazole ring enhanced cytotoxicity significantly .
  • Anticonvulsant Evaluation : In a controlled study using a mouse model for epilepsy, treatment with the compound resulted in a notable decrease in seizure activity compared to controls .

Properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)10-14-13-9(17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGJIYRIIFCMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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